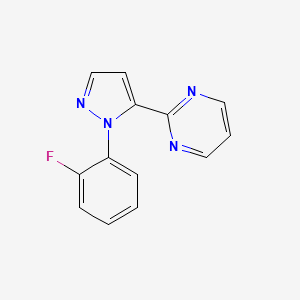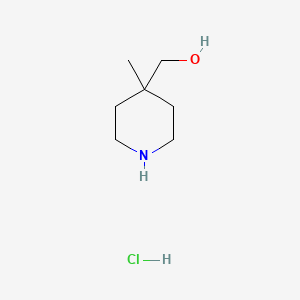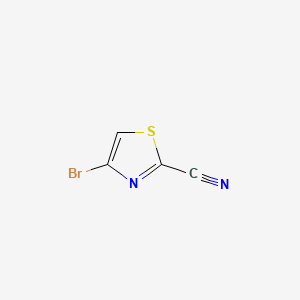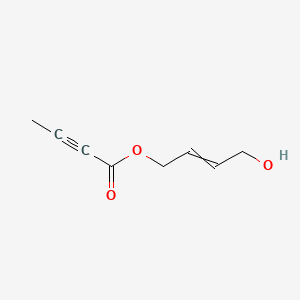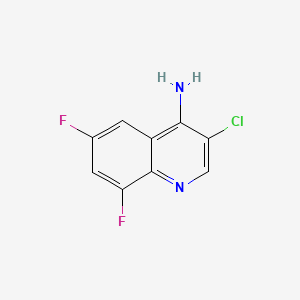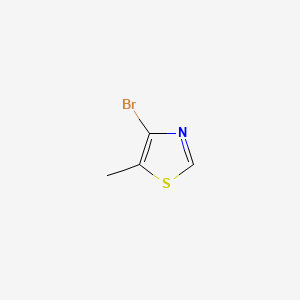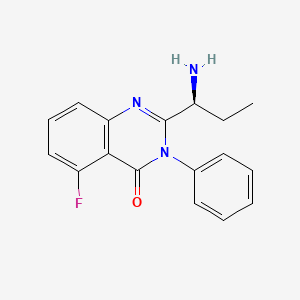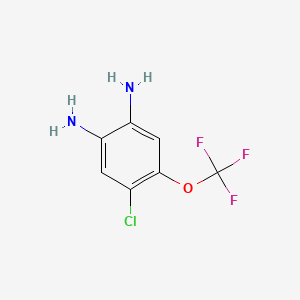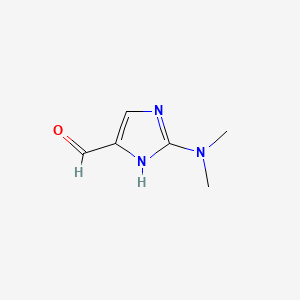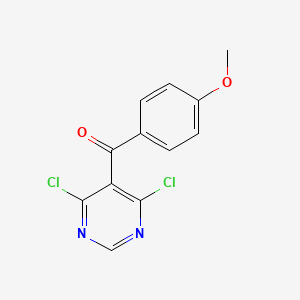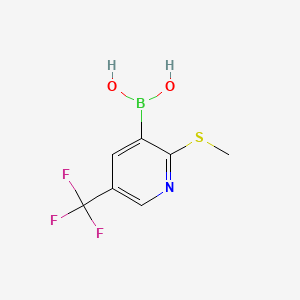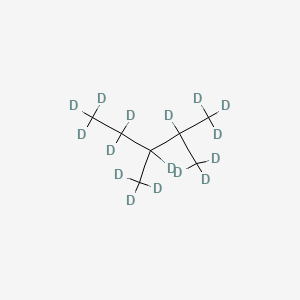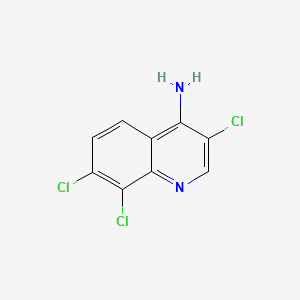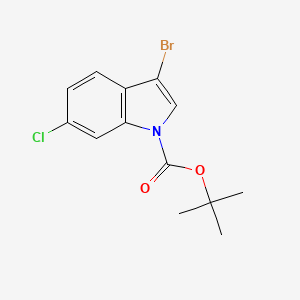
N-Boc-3-溴-6-氯吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-3-bromo-6-chloroindole, also known as tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The compound is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 6-position on the indole ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.
科学研究应用
N-Boc-3-bromo-6-chloroindole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the synthesis of materials with specific properties for industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-bromo-6-chloroindole typically involves the following steps:
Bromination: The starting material, 6-chloroindole, undergoes bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Protection: The resulting 3-bromo-6-chloroindole is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-3-bromo-6-chloroindole.
Industrial Production Methods: Industrial production methods for N-Boc-3-bromo-6-chloroindole follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: N-Boc-3-bromo-6-chloroindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indoles can be obtained.
Deprotected Indole: Removal of the Boc group yields 3-bromo-6-chloroindole.
作用机制
The mechanism of action of N-Boc-3-bromo-6-chloroindole is primarily related to its role as an intermediate in chemical synthesis. The presence of the bromine and chlorine atoms allows for selective functionalization, enabling the synthesis of compounds with specific biological activities. The Boc group provides protection during reactions, which can be removed when necessary to expose the reactive amine group.
相似化合物的比较
N-Boc-3-bromoindole: Lacks the chlorine atom at the 6-position.
N-Boc-6-chloroindole: Lacks the bromine atom at the 3-position.
3-bromo-6-chloroindole: Lacks the Boc protecting group.
Uniqueness: N-Boc-3-bromo-6-chloroindole is unique due to the combination of the bromine and chlorine atoms on the indole ring and the presence of the Boc protecting group. This combination allows for versatile synthetic applications and the ability to introduce various functional groups selectively.
属性
IUPAC Name |
tert-butyl 3-bromo-6-chloroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZPVBVOSNRGHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191235 |
Source


|
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-36-2 |
Source


|
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
